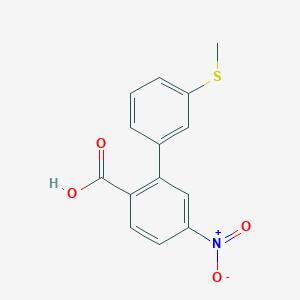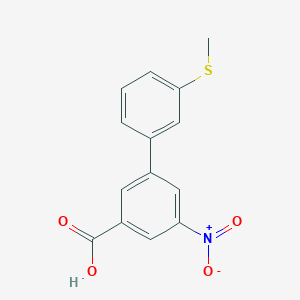
3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-4-(4-methylthiophenyl)benzoic acid (3M4MTPB) is a synthetic organic compound belonging to the class of phenolic acids. It is a white crystalline solid with a molecular weight of 246.33 g/mol and a melting point of 123-125°C. 3M4MTPB is used in a variety of scientific research applications, and is known for its biochemical and physiological effects in lab experiments.
Applications De Recherche Scientifique
3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a chemical reagent in the synthesis of other organic compounds and as a probe for the study of enzyme activities. It is also used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% has been used in the study of the mechanism of action of certain drugs and in the study of the biochemical and physiological effects of various compounds.
Mécanisme D'action
The exact mechanism of action of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other inflammatory mediators. Inhibition of COX-2 by 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% may lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory and analgesic effects. In addition, 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% has been shown to inhibit the production of certain prostaglandins, which are involved in inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easily synthesized in high purity and yields. In addition, 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is relatively stable and has a low toxicity profile. The main limitation of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% is that it has not been extensively studied and its exact mechanism of action is not fully understood.
Orientations Futures
The use of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% in scientific research is still in its early stages, and there are several potential future directions for research. These include further study of the biochemical and physiological effects of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95%, the development of more efficient synthesis methods, and the development of new applications for 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95%. Additionally, further research into the mechanism of action of 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% could lead to the development of new drugs and therapies.
Méthodes De Synthèse
3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% can be synthesized using several different methods. One of the most commonly used methods involves the reaction of 4-methylthiophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. This method yields 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95% in high purity and yields of up to 95%. Other methods such as the reaction of 4-methylthiophenol with hydrochloric acid and the reaction of 4-methylthiophenol with trichloroacetic acid have also been used to synthesize 3-Methoxy-4-(4-methylthiophenyl)benzoic acid, 95%.
Propriétés
IUPAC Name |
3-methoxy-4-(4-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-18-14-9-11(15(16)17)5-8-13(14)10-3-6-12(19-2)7-4-10/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBIDNZQJZHNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














